![molecular formula C9H14N2O2 B13089622 N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide is an organic compound that features a furan ring, an amine group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide can be achieved through several methods. One common approach involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve high-temperature reactions between furan and ethylamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethyl acetate .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, furan-2-ylmethylamine derivatives, and various substituted amides and esters .
Aplicaciones Científicas De Investigación
N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-trichloro-1-((furan-2-ylmethyl)-amino)-ethyl)-acetamide
- N-(furan-2-ylmethyl)furan-2-carboxamide
- N-(furan-2-ylmethyl)aniline
Uniqueness
N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and amine group make it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
N-[2-(furan-2-ylmethylamino)ethyl]acetamide |
InChI |
InChI=1S/C9H14N2O2/c1-8(12)11-5-4-10-7-9-3-2-6-13-9/h2-3,6,10H,4-5,7H2,1H3,(H,11,12) |
Clave InChI |
YYLWSGKHCNUKTP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCNCC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)
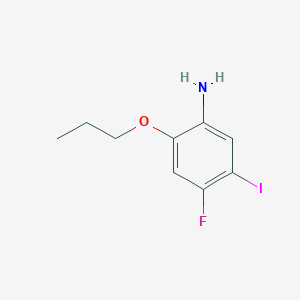
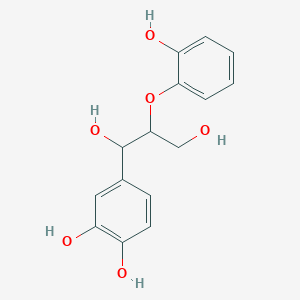
![{2-[(2-Ethylbutyl)amino]phenyl}methanol](/img/structure/B13089548.png)
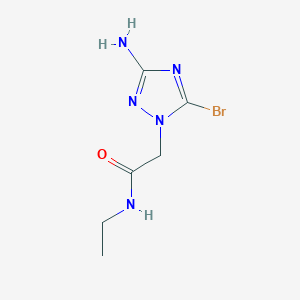
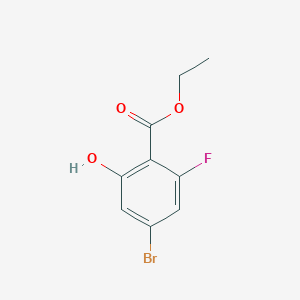
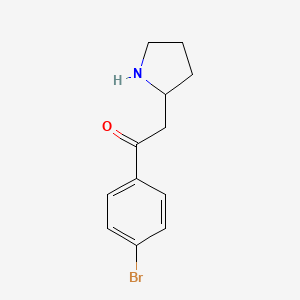
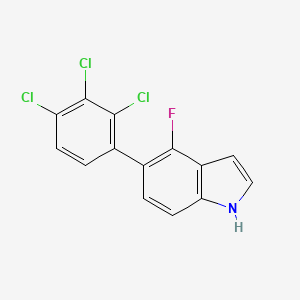
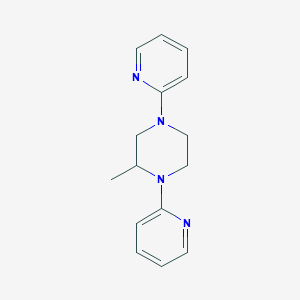
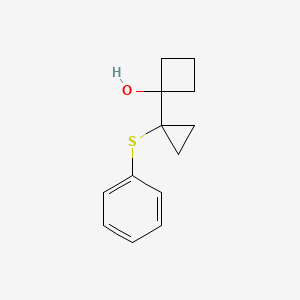
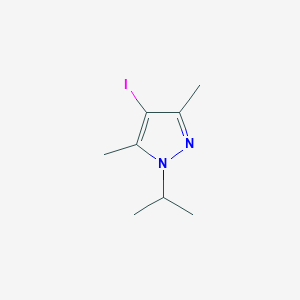
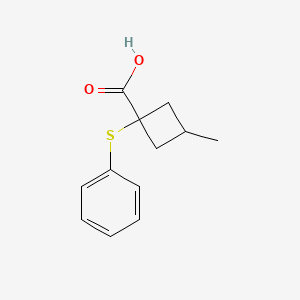
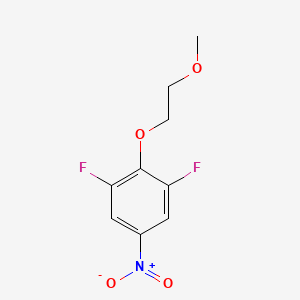
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
